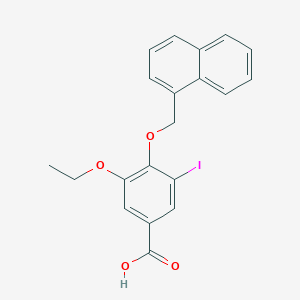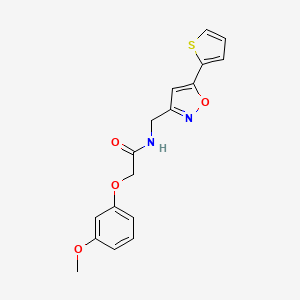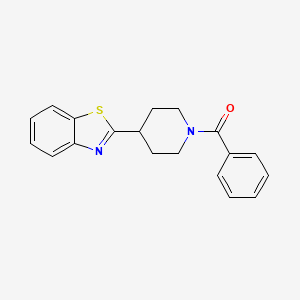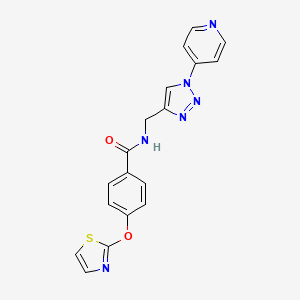![molecular formula C13H22ClNO3 B2666974 {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride CAS No. 1909326-60-8](/img/structure/B2666974.png)
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1909326-60-8 . It has a molecular weight of 275.78 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO3.ClH/c1-15-9-10-16-7-2-8-17-13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.作用機序
MXP acts as a non-competitive antagonist at the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This leads to a dissociative state characterized by a loss of sensory perception, altered thought processes, and a feeling of detachment from one's surroundings.
Biochemical and Physiological Effects:
MXP has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. MXP has also been shown to increase heart rate and blood pressure, which may pose a risk for individuals with cardiovascular disease.
実験室実験の利点と制限
One advantage of using MXP in laboratory experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is the potential for neurotoxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on MXP. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use as a tool for studying the role of the NMDA receptor in various physiological processes. Additionally, further research is needed to determine the potential long-term effects of MXP use on the brain and body.
合成法
The synthesis of MXP involves a multi-step process that begins with the reaction of 4-chlorobenzonitrile with 2-methoxyethanol in the presence of a base such as potassium hydroxide. The resulting product is then reacted with 3-chloro-1,2-propanediol to yield {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanol. The final step involves the reaction of {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanol with ammonia gas in the presence of hydrochloric acid to form {4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride.
科学的研究の応用
MXP has been the subject of several scientific studies due to its potential therapeutic applications in the field of neuroscience. One study found that MXP has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This suggests that MXP may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
[4-[3-(2-methoxyethoxy)propoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-15-9-10-16-7-2-8-17-13-5-3-12(11-14)4-6-13;/h3-6H,2,7-11,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLAOLGAOGAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCOC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2666893.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2666894.png)



![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2666899.png)
![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride](/img/structure/B2666900.png)
![(E)-8-(benzylideneamino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2666901.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2666902.png)
![N-[(6-Thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2666904.png)



